![molecular formula C22H18FN3O3S B2891914 Ethyl 4-(6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamido)benzoate CAS No. 852134-29-3](/img/structure/B2891914.png)
Ethyl 4-(6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamido)benzoate
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Overview
Description
This compound is a derivative of thiazole, which is a heterocyclic compound containing sulfur and nitrogen . Thiazoles are known for their wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .
Molecular Structure Analysis
Thiazoles have a five-membered ring with sulfur and nitrogen atoms. The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . This can play a significant role in drug-target protein interaction .
Chemical Reactions Analysis
The chemical reactions of thiazole derivatives can vary widely depending on the specific substituents present on the thiazole ring. Generally, thiazoles can undergo reactions typical of aromatic compounds, such as electrophilic and nucleophilic substitutions .
Physical And Chemical Properties Analysis
The physical and chemical properties of a thiazole derivative like this one would depend on the specific substituents present. Thiazoles generally resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .
Scientific Research Applications
Antioxidant Activity
Thiazole-based compounds, such as the one , have been found to have significant antioxidant activity . These compounds can neutralize harmful free radicals in the body, potentially preventing or slowing damage to cells .
Anti-inflammatory Activity
These compounds also exhibit anti-inflammatory properties . This means they could potentially be used in the treatment of conditions characterized by inflammation, such as arthritis or asthma .
Antimicrobial Activity
Thiazole-based compounds have been found to have antimicrobial properties . This suggests potential use in the treatment of various bacterial infections .
Antifungal Activity
In addition to their antimicrobial properties, these compounds also exhibit antifungal activity . This could make them useful in the treatment of fungal infections .
Antiviral Activity
Research has shown that thiazole-based compounds can have antiviral properties . This suggests potential applications in the treatment of viral infections .
Antitumor Activity
Thiazole-based compounds have been found to have antitumor or cytotoxic properties . This suggests they could potentially be used in cancer treatment .
Neuroprotective Activity
These compounds have been found to have neuroprotective properties . This means they could potentially be used in the treatment of neurodegenerative diseases, such as Alzheimer’s or Parkinson’s disease .
Anticonvulsant Activity
Thiazole-based compounds have been found to have anticonvulsant properties . This suggests potential use in the treatment of conditions characterized by seizures, such as epilepsy .
Mechanism of Action
Target of Action
Thiazoles, a class of compounds to which this molecule belongs, are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects . The specific targets can vary depending on the substituents on the thiazole ring .
Mode of Action
Thiazoles generally interact with their targets through a variety of mechanisms, often involving the formation of covalent bonds with target proteins or enzymes . The specific mode of action can be influenced by the substituents on the thiazole ring .
Biochemical Pathways
Thiazoles are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities . The exact pathways affected can depend on the specific targets of the compound .
Pharmacokinetics
The pharmacokinetic properties of a compound can be influenced by factors such as its chemical structure, lipophilicity, and the presence of functional groups .
Result of Action
Given the broad range of biological activities associated with thiazoles, the effects could potentially include inhibition of bacterial or fungal growth, reduction of inflammation, inhibition of tumor growth, and more .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of a compound .
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 4-[[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O3S/c1-3-29-21(28)15-6-10-17(11-7-15)24-20(27)19-13(2)26-12-18(25-22(26)30-19)14-4-8-16(23)9-5-14/h4-12H,3H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMEQFTLKMILFJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(N3C=C(N=C3S2)C4=CC=C(C=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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